Cinnamaldehyde

Catalog No.
S1526900
CAS No.
14371-10-9
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

14371-10-9

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Synonyms

(2E)-3-Phenyl-2-propenal; (E)-3-Phenyl-2-propenal; (E)-Cinnamaldehyde; (E)-3-Phenylacrolein; (E)-3-Phenylprop-2-en-1-al; (E)-3-Phenylprop-2-enal; (E)-3-Phenylprop-2-enone; (E)-3-Phenylpropenal; (E)-Cinnamaldehyde; E-Cinnamyl aldehyde; trans-3-Phenyl-

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

Antimicrobial and Antifungal Properties

Cinnamaldehyde exhibits potent antimicrobial and antifungal properties, making it a potential candidate for combating various pathogens. Studies have shown its effectiveness against bacteria like E. coli, Staphylococcus aureus, and Salmonella enterica []. Additionally, research suggests its ability to inhibit the growth of fungi, including Candida albicans, a common cause of fungal infections []. These findings highlight the potential of cinnamaldehyde as a natural alternative to conventional antibiotics and antifungals.

Anti-inflammatory and Antioxidant Activities

Cinnamaldehyde demonstrates anti-inflammatory and antioxidant properties, potentially offering benefits in various disease conditions. Research indicates its ability to suppress the production of inflammatory mediators, thereby reducing inflammation associated with various diseases like arthritis and inflammatory bowel disease []. Additionally, studies suggest its antioxidant activity, which may help protect against oxidative stress and its associated health complications [].

Potential Applications in Cancer Research

Cinnamaldehyde has shown promising results in pre-clinical studies exploring its potential role in cancer treatment. Research suggests its ability to induce cancer cell death (apoptosis) and inhibit tumor growth []. However, further research is needed to determine its efficacy and safety in clinical settings.

Cinnamaldehyde is an organic compound with the chemical formula C9H8O\text{C}_9\text{H}_8\text{O} or C6H5CH=CHCHO\text{C}_6\text{H}_5\text{CH}=\text{CHCHO}. It is primarily known as the principal component of cinnamon oil, contributing to its characteristic flavor and aroma. This pale yellow liquid is predominantly found in the bark of cinnamon trees, particularly from the genus Cinnamomum, and is classified as a phenylpropanoid. Cinnamaldehyde exists mainly in its trans (E) isomer form, which is synthesized naturally via the shikimate pathway from the amino acid L-phenylalanine through enzymatic processes involving phenylalanine ammonia lyase and subsequent reactions .

Cinnamaldehyde exhibits various mechanisms of action depending on the context:

  • Antimicrobial activity: Cinnamaldehyde disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial death [9].
  • Antifungal activity: It can disrupt fungal cell membranes and inhibit fungal growth [10].
  • Antioxidant activity: Cinnamaldehyde scavenges free radicals, protecting cells from oxidative damage [11].

Cinnamaldehyde can pose safety hazards:

  • Skin and eye irritant: Contact with skin or eyes can cause irritation, burning, and redness [12].
  • Respiratory irritant: Inhalation can irritate the respiratory tract, causing coughing, wheezing, and difficulty breathing [12].
  • Sensitization: Repeated exposure may cause skin sensitization, leading to allergic reactions [13].
Threshold Limit Value (TLV)

The American Conference of Governmental Industrial Hygienists (ACGIH) has set a TLV of 5 ppm (parts per million) as an 8-hour time-weighted average (TWA) for cinnamaldehyde exposure [14].

Data Source:

  • Wikipedia:
  • Sigma-Aldrich
  • )
  • Organic Syntheses:
  • Journal of Agricultural and Food Chemistry: doi: 10.1021/jf00089a027
  • Journal of Organic Chemistry: doi: 10.1021/jo00003a047
  • VWR International
, notably oxidation and nucleophilic addition. The oxidation of cinnamaldehyde can be described as a three-step process:

  • Formation of Peroxides: Cinnamaldehyde reacts with oxygen to form organic peroxides.
  • Thermal Decomposition: These peroxides undergo complex oxidation reactions.
  • Rapid Oxidation: Finally, rapid oxidation occurs, which can lead to explosive hazards under certain conditions .

The main products of this oxidation include acetaldehyde, benzaldehyde, and benzoic acid, among others .

Cinnamaldehyde exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various bacteria and fungi, making it valuable in food preservation and medicinal applications. Additionally, cinnamaldehyde acts as a dietary antimutagen by inducing DNA repair mechanisms in cells exposed to mutagens, thereby reducing mutation rates . Its potential estrogenic activity has also been noted due to its interaction with estrogen receptors .

Several methods exist for synthesizing cinnamaldehyde:

  • Natural Extraction: The most common method involves steam distillation of cinnamon bark oil.
  • Aldol Condensation: Cinnamaldehyde can be synthesized through the aldol condensation reaction between benzaldehyde and acetaldehyde.
  • From Cinnamyl Alcohol: It can also be derived from cinnamyl alcohol via oxidation reactions .

Laboratory syntheses often utilize palladium-catalyzed oxidative reactions for functionalized derivatives .

Cinnamaldehyde finds diverse applications across various fields:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: Exhibits potential therapeutic effects against infections and inflammation.
  • Agriculture: Acts as a natural pesticide due to its antimicrobial properties.
  • Cosmetics: Incorporated in personal care products for fragrance and potential skin benefits .

Cinnamaldehyde has been studied for its interactions with biological molecules. It can form stable adducts with thiols and proteins due to its Michael acceptor reactivity, which may contribute to allergic reactions in sensitized individuals . Additionally, studies have shown that it can enhance the activity of certain enzymes involved in detoxification pathways, indicating a role in metabolic processes .

Several compounds share structural or functional similarities with cinnamaldehyde:

CompoundStructure TypeUnique Features
BenzaldehydeAromatic aldehydeSimpler structure; lacks double bond adjacent to carbonyl.
VanillinAromatic aldehydeContains a methoxy group; used primarily as a flavoring agent.
EugenolPhenolic compoundExhibits strong analgesic properties; found in clove oil.
Acroleinα,β-unsaturated aldehydeMore reactive; used in chemical synthesis and as a herbicide.

Cinnamaldehyde's unique characteristic lies in its dual functionality as both an aromatic compound and an α,β-unsaturated carbonyl compound, allowing it to participate in diverse

Physical Description

Liquid; Liquid, Other Solid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 g/mol

Monoisotopic Mass

132.057514874 g/mol

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90
log Kow = 1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Appearance

Oil

Melting Point

-7.5 °C

UNII

SR60A3XG0F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

MeSH Pharmacological Classification

Antimutagenic Agents

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

14371-10-9
104-55-2

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Modify: 2023-08-15
Belsito D, Bickers D, Bruze M, Calow P, Greim H, Hanifin JM, Rogers AE, Saurat JH, Sipes IG, Tagami H: A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food Chem Toxicol. 2007;45 Suppl 1:S1-23. doi: 10.1016/j.fct.2007.09.087. Epub 2007 Sep 18. [PMID:18035463]
Hu et al. Zinc activates damage-sensing TRPA1 ion channels Nature Chemical Biology, doi: 10.1038/nchembio.146, published online 8 February 2009 http://www.nature.com/naturechemicalbiology
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020

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